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molecular formula C13H24N2O2 B8279303 3-(1-(BOC-amino)-1-cyclopropyl-methyl)pyrrolidine

3-(1-(BOC-amino)-1-cyclopropyl-methyl)pyrrolidine

Cat. No. B8279303
M. Wt: 240.34 g/mol
InChI Key: LOSLXDHHVGPBTD-UHFFFAOYSA-N
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Patent
US05726182

Procedure details

A sample (548 mg) of the compound from step 470d was dissolved in methanol, 140 mg of 10% Pd/C was added, and the mixture was hydrogenated at 4 atm H2 for 42 hours at room temperature. The solution was filtered, and the solvent was removed to give 140 mg of the title compound.
Name
compound
Quantity
548 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
140 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH:9]([CH:13]1[CH2:17][CH2:16][N:15](CC2C=CC=CC=2)[CH2:14]1)[CH:10]1[CH2:12][CH2:11]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]>CO.[Pd]>[C:1]([NH:8][CH:9]([CH:13]1[CH2:17][CH2:16][NH:15][CH2:14]1)[CH:10]1[CH2:11][CH2:12]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
compound
Quantity
548 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC(C1CC1)C1CN(CC1)CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
140 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
42 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NC(C1CC1)C1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: CALCULATEDPERCENTYIELD 35.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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